methyl 2-[2-(4-fluorophenyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-(4-fluorophenyl)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and an acetamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(4-fluorophenyl)acetamido]benzoate typically involves the reaction of 4-fluoroaniline with methyl 2-bromoacetate to form an intermediate, which is then reacted with 2-aminobenzoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(4-fluorophenyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-[2-(4-fluorophenyl)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-fluorophenyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The acetamido group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Methyl 2-[2-(2-fluorophenyl)acetamido]benzoate
- Methyl 2-[2-(4-chlorophenyl)acetamido]benzoate
- Methyl 2-[2-(4-bromophenyl)acetamido]benzoate
Comparison: Methyl 2-[2-(4-fluorophenyl)acetamido]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXEAPECUGLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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